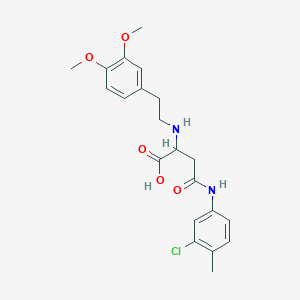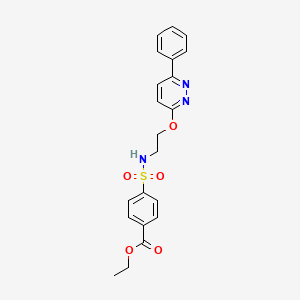
ethyl 4-(N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)sulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)sulfamoyl)benzoate is a chemical compound belonging to the class of sulfonamides. This compound has been found to exhibit potent biological activity and has been studied extensively for its potential therapeutic applications.
Mechanism of Action
Target of Action
The compound, ethyl 4-(N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)sulfamoyl)benzoate, is a derivative of pyridazine . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and have been utilized against a range of biological targets . .
Mode of Action
The mode of action of pyridazine derivatives can vary widely depending on the specific compound and its functional groups . Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities
Biochemical Pathways
Pyridazine derivatives can affect various biochemical pathways depending on their specific structure and functional groups . They have been shown to possess a wide range of biological properties, indicating that they likely interact with multiple biochemical pathways
Result of Action
The result of a compound’s action at the molecular and cellular level can provide insight into its therapeutic potential. Pyridazine derivatives have been shown to possess a wide range of biological properties . .
Preparation Methods
The synthesis of ethyl 4-(N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)sulfamoyl)benzoate involves multiple steps. The preparation typically starts with the formation of the pyridazine ring, followed by the introduction of the phenyl group at the 6-position. The next step involves the attachment of the oxyethyl group to the pyridazine ring. Finally, the sulfamoyl group is introduced, and the benzoate ester is formed. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
Ethyl 4-(N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)sulfamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the benzoate ester group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols.
Scientific Research Applications
Ethyl 4-(N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)sulfamoyl)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 4-(N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)sulfamoyl)benzoate can be compared with other sulfonamide derivatives and pyridazine-based compounds. Similar compounds include:
Properties
IUPAC Name |
ethyl 4-[2-(6-phenylpyridazin-3-yl)oxyethylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-2-28-21(25)17-8-10-18(11-9-17)30(26,27)22-14-15-29-20-13-12-19(23-24-20)16-6-4-3-5-7-16/h3-13,22H,2,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCMAZCAVZVGFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
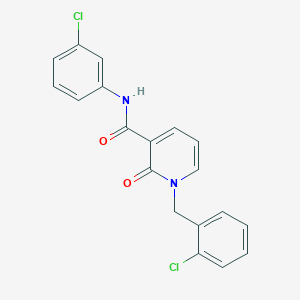
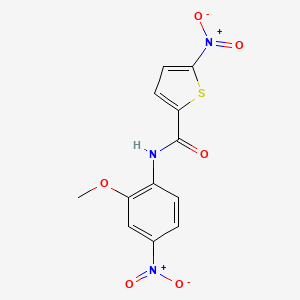
![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-3-methylfuran-2-carbohydrazide](/img/structure/B2368179.png)
![(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2368181.png)
![Ethyl 1-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methylpyrazole-4-carboxylate](/img/structure/B2368183.png)
![2-chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide](/img/structure/B2368184.png)

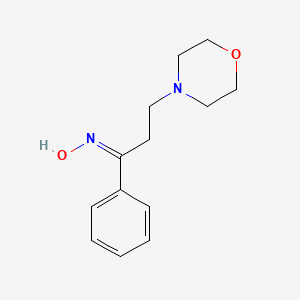
![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid](/img/structure/B2368189.png)
![2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2368190.png)
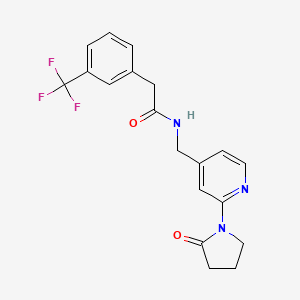
![6-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-cyclopropyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2368194.png)
![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2368196.png)
